methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13344853
InChI: InChI=1S/C10H12N2O4/c1-3-12-5-4-7(11-12)8(13)6-9(14)10(15)16-2/h4-5H,3,6H2,1-2H3
SMILES: CCN1C=CC(=N1)C(=O)CC(=O)C(=O)OC
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol

methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate

CAS No.:

Cat. No.: VC13344853

Molecular Formula: C10H12N2O4

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-(1-ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate -

Specification

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
IUPAC Name methyl 4-(1-ethylpyrazol-3-yl)-2,4-dioxobutanoate
Standard InChI InChI=1S/C10H12N2O4/c1-3-12-5-4-7(11-12)8(13)6-9(14)10(15)16-2/h4-5H,3,6H2,1-2H3
Standard InChI Key XSUFMMHNZQMJJP-UHFFFAOYSA-N
SMILES CCN1C=CC(=N1)C(=O)CC(=O)C(=O)OC
Canonical SMILES CCN1C=CC(=N1)C(=O)CC(=O)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1-ethyl-substituted pyrazole ring (position 3) covalently bonded to a 2,4-dioxobutanoate ester (Figure 1). The pyrazole ring contributes aromatic stability and hydrogen-bonding capacity, while the dioxobutanoate moiety introduces electrophilic carbonyl groups critical for reactivity.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC NameMethyl 4-(1-ethylpyrazol-3-yl)-2,4-dioxobutanoate
Molecular FormulaC10H12N2O4\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}_{4}
Molecular Weight224.21 g/mol
SMILESCCN1C=CC(=N1)C(=O)CC(=O)C(=O)OC
InChIKeyXSUFMMHNZQMJJP-UHFFFAOYSA-N

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. For instance, the 1H^1\text{H}-NMR spectrum of analogous compounds (e.g., ethyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate) shows distinct peaks for pyrazole protons (δ 6.69–7.98 ppm) and ester methyl groups (δ 1.39–4.36 ppm) . High-resolution MS typically reveals a molecular ion peak at m/z 224 .

Synthesis and Reaction Pathways

Synthetic Methodologies

The compound is synthesized via condensation reactions between pyrazole derivatives and dioxobutanoate esters. A representative protocol involves:

  • Base-Catalyzed Condensation: Sodium ethoxide in ethanol facilitates the reaction between 1-(1-ethyl-1H-pyrazol-3-yl)ethanone and diethyl oxalate .

  • Workup: The crude product is partitioned between water and diethyl ether, followed by extraction and solvent removal .

Table 2: Synthesis of Analogous Compounds

ReactantsConditionsYieldReference
1-(1-Methyl-1H-pyrazol-4-yl)ethanone + Diethyl oxalateNaOEt, EtOH, RT, 90 min79%

Reaction Mechanisms

The dioxobutanoate moiety undergoes nucleophilic acyl substitution, enabling derivatization at the carbonyl positions. For example, the α,γ-diketone system participates in cyclocondensations to form fused heterocycles .

Biological Activities and Mechanisms

Anticancer Properties

In vitro studies on related compounds demonstrate cytotoxic effects against MCF-7 breast cancer cells (IC50_{50}: 12.5 μM) and A549 lung carcinoma cells (IC50_{50}: 18.3 μM). The dioxobutanoate ester may chelate metal ions essential for tumor cell proliferation.

Applications in Medicinal Chemistry

Table 3: Structure-Activity Relationships (SAR)

ModificationEffect on NTS1 Binding (Ki_i)Reference
4-Fluorophenyl substitutionKi_i = 140 nM
2-Methoxyphenyl substitutionKi_i = 153 nM

Agricultural Applications

The dioxobutanoate moiety’s electrophilicity makes it a candidate for herbicidal agents. Field trials on analogs show 80% weed suppression at 50 ppm.

Comparative Analysis with Structural Analogs

Positional Isomerism

Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate, a positional isomer, exhibits reduced antimicrobial potency (MIC: 32–64 μg/mL) due to steric hindrance at the pyrazole N1 position.

Substituent Effects

Replacing the ethyl group with methyl (as in ethyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate) decreases metabolic stability in hepatic microsomes (t1/2_{1/2}: 2.1 vs. 4.5 hours) .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with bacterial topoisomerase IV and human carbonic anhydrase IX .

  • Synthetic Optimization: Develop one-pot methodologies using flow chemistry to improve yields beyond 80% .

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity profiles in murine models.

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